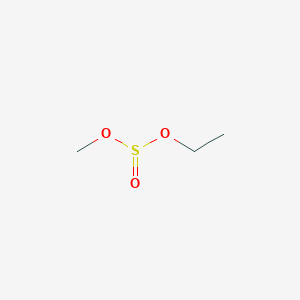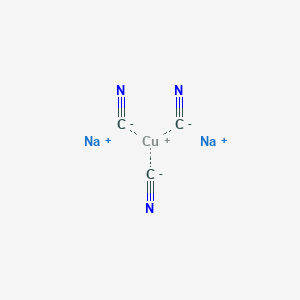
Tricalcium silicate
Übersicht
Beschreibung
Tricalcium silicate, also known as 3CaO·SiO₂, is a major component of Portland cement. It plays a crucial role in the hydration process that leads to the hardening of cement. This compound is known for its high reactivity with water, forming calcium silicate hydrate and calcium hydroxide, which contribute to the strength and durability of cement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricalcium silicate can be synthesized using various methods. One common method involves the Pechini technique, where calcium nitrate and tetraethyl orthosilicate are used as precursors. The mixture is calcined at 1300°C for three hours to form this compound . Another method is the sol-gel process, which involves the use of calcium nitrate and silica gel, followed by heating at high temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of limestone (calcium carbonate) and silica (silicon dioxide) at temperatures around 1450°C.
Analyse Chemischer Reaktionen
Types of Reactions: Tricalcium silicate primarily undergoes hydration reactions. When mixed with water, it reacts to form calcium silicate hydrate and calcium hydroxide. The reaction can be represented as: [ 2 \text{C}_3\text{S} + 6 \text{H}_2\text{O} \rightarrow \text{C}_3\text{S}_2\text{H}_3 + 3 \text{CH} ] where C₃S represents this compound, H₂O is water, C₃S₂H₃ is calcium silicate hydrate, and CH is calcium hydroxide .
Common Reagents and Conditions: The primary reagent for the hydration reaction is water. The reaction is exothermic, releasing a significant amount of heat. The hydration process involves an initial rapid reaction followed by a dormant period, during which the reaction slows down before resuming at a slower rate .
Major Products Formed: The major products of the hydration reaction are calcium silicate hydrate, which provides the strength and durability to the cement, and calcium hydroxide, which contributes to the alkalinity of the cement paste .
Wissenschaftliche Forschungsanwendungen
Tricalcium silicate has numerous applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of tricalcium silicate involves its hydration reaction with water. Upon mixing with water, this compound dissolves and reacts to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the cement particles together, providing strength and durability. The calcium hydroxide contributes to the alkalinity of the cement paste, which helps in protecting the embedded steel reinforcement from corrosion .
Vergleich Mit ähnlichen Verbindungen
- Dicalcium silicate (2CaO·SiO₂)
- Tricalcium aluminate (3CaO·Al₂O₃)
- Tetracalcium aluminoferrite (4CaO·Al₂O₃·Fe₂O₃)
Tricalcium silicate is unique due to its high reactivity with water and its significant contribution to the strength and durability of cement .
Eigenschaften
IUPAC Name |
dicalcium;oxocalcium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ca.O4Si.O/c;;;1-5(2,3)4;/q;2*+2;-4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAARMUWIRURQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].O=[Ca].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca3O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049804 | |
| Record name | Tricalcium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [HSDB] | |
| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricalcium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless monoclinic crystals, refractory solid | |
CAS No. |
12168-85-3 | |
| Record name | Tricalcium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricalcium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricalcium silicon pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tricalcium silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2150 °C | |
| Record name | Tricalcium silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)











